molecular formula C2H3Cl2N B13506595 2-Chloroethanimidoyl chloride CAS No. 44169-77-9

2-Chloroethanimidoyl chloride

Cat. No.: B13506595
CAS No.: 44169-77-9
M. Wt: 111.95 g/mol
InChI Key: BIPUCAFEURUXAT-UHFFFAOYSA-N
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Description

2-Chloroethanimidoyl chloride is an organic compound with the molecular formula C2H3Cl2N It is a derivative of ethanimidoyl chloride, where one of the hydrogen atoms is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethanimidoyl chloride can be synthesized through the reaction of ethanimidoyl chloride with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product. Another method involves the reaction of 2-chloroethanamine with thionyl chloride, which results in the formation of this compound and sulfur dioxide as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethanimidoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroethanimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethanimidoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic carbon atom in the imidoyl chloride group, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual reactivity as both an imidoyl chloride and a chloro-substituted compound. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

44169-77-9

Molecular Formula

C2H3Cl2N

Molecular Weight

111.95 g/mol

IUPAC Name

2-chloroethanimidoyl chloride

InChI

InChI=1S/C2H3Cl2N/c3-1-2(4)5/h5H,1H2

InChI Key

BIPUCAFEURUXAT-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)Cl)Cl

Origin of Product

United States

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